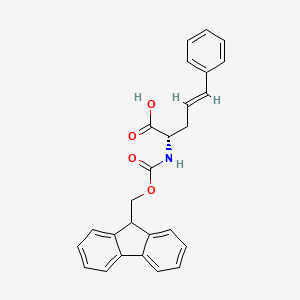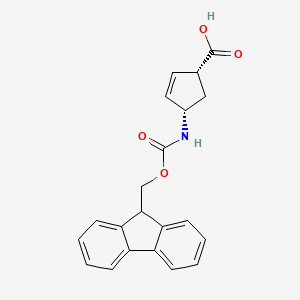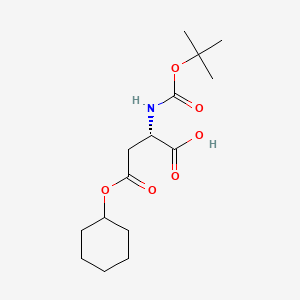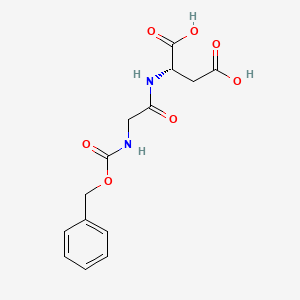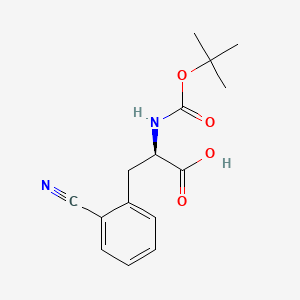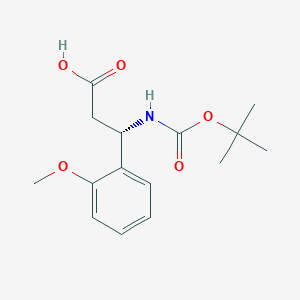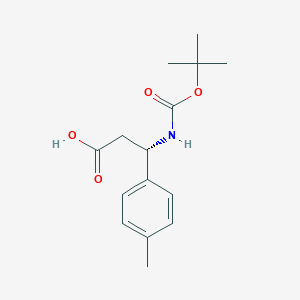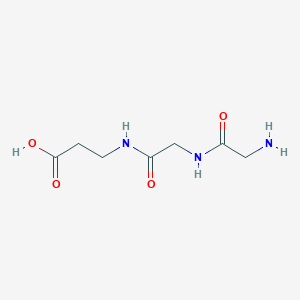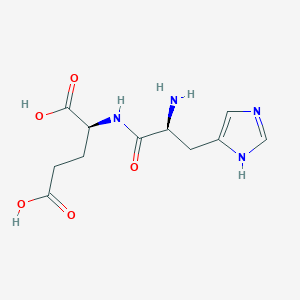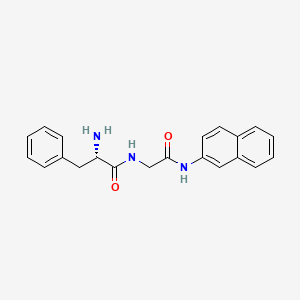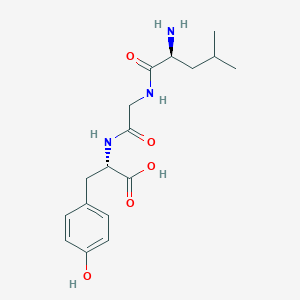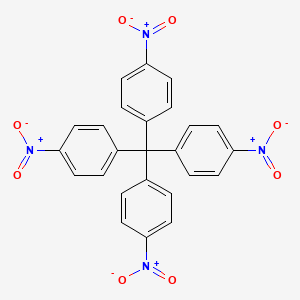
Tetrakis(4-nitrofenil)metano
Descripción general
Descripción
Tetrakis(4-nitrophenyl)methane is a compound that has shown considerable structural adaptability when forming inclusion compounds with a range of solvents. The crystal structures of these solvates have been classified into three distinct groups based on their network structures and specific host-guest interactions. The compound's ability to form robust and flexible host networks is attributed to the weak connecting interactions such as C-H...O and pi...pi interactions .
Synthesis Analysis
The synthesis of tetrakis(4-nitrophenyl)methane and its derivatives has been explored in various studies. For instance, tetrakis(4-methoxyphenyl)methane was synthesized through a new method, and its strong fluorescence properties were observed . Similarly, tetrakis(2-pyridyl)methane was synthesized as the first member of its family using nucleophilic aromatic substitution . These studies demonstrate the synthetic versatility of tetrakis(4-nitrophenyl)methane derivatives and their potential for further functionalization.
Molecular Structure Analysis
The molecular structure of tetrakis(4-nitrophenyl)methane derivatives has been extensively studied. For example, the crystal structure of tetrakis(4-iodophenyl)methane was analyzed in terms of molecular networks, with the I4 cluster playing a crucial role in generating these networks . The crystal structure of tetrakis(4-methoxyphenyl)methane revealed a close packing of molecules with no void space, held together by multiple C–H...π hydrogen bonds . These studies highlight the importance of non-covalent interactions in the molecular structure of these compounds.
Chemical Reactions Analysis
The reactivity of tetrakis(4-nitrophenyl)methane derivatives has been investigated in various contexts. Tetrakis(acetoxymercuri)methane, for example, has been shown to bind to sulfur atoms in nucleic acids, forming complexes that could be useful for labeling or for preparing heavy metal derivatives for X-ray crystallographic studies . This demonstrates the potential of tetrakis(4-nitrophenyl)methane derivatives in bioconjugation and structural biology applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrakis(4-nitrophenyl)methane derivatives are influenced by their molecular structure. The fluorescence and phosphorescence properties of tetrakis(4-methoxyphenyl)methane are a direct result of its crystal structure and the intermolecular interactions present . The electronic properties of tetrakis[4-(pyrimidyl)phenyl]methanes have also been studied, revealing interesting features such as intramolecular exciplex coupling and redox processes . These properties are essential for the development of electronically active materials and for understanding the behavior of these compounds under various conditions.
Aplicaciones Científicas De Investigación
Detección de Gas
Tetrakis(4-nitrofenil)metano (TNPP) se ha utilizado en el desarrollo de un sensor óptico para la detección de gases de sulfuro de hidrógeno (H2S) y etanodamina . El sensor se basa en el espectro de absorción de TNPP inmovilizado en una membrana Nafion y depositado en una lámina de vidrio de guía de onda óptica . Este sensor ha mostrado una excelente reproducibilidad, reversibilidad y selectividad, con límites de detección para H2S y etanodamina de 1 y 10 ppb, respectivamente .
Actividad Antimicrobiana
TNPP se ha utilizado en el desarrollo de un nuevo tratamiento para mitigar el impacto de la resistencia microbiana . Se sintetizó un derivado de benzoporfirina, 5,10,15,20-tetrakis (4-etilfenil) porfirina (TEtPP) y se evaluó como un posible agente para la terapia fotodinámica antibacteriana . TEtPP mostró mayor actividad contra la cepa MRSA bajo irradiación que en ausencia de irradiación .
Síntesis de Otros Compuestos
TNPM sirve como un bloque de construcción tetraédrico de 4 conexiones altamente simétrico . Es un nuevo material huésped con considerable adaptabilidad estructural en una gama de solventes . Se puede utilizar para sintetizar tetrakis (4-aminofenil)metano .
Detección de Metales de Transición
TNPP se ha utilizado en el desarrollo de un sensor para la detección de iones de metales de transición (es decir, Pb 2+, Cr 3+, Zn 2+, Cd 2+, Cu 2+, Fe 2+ y Ni 2+) . El sensor presenta ventajas de bajo límite de detección, tiempo de respuesta rápido, amplio rango dinámico, buena reversibilidad, alta reproducibilidad y también notable selectividad .
Safety and Hazards
Mecanismo De Acción
Target of Action
Tetrakis(4-nitrophenyl)methane (TNPM) has been identified as a potential agent for antibacterial photodynamic therapy . It has shown significant responses to hydrogen sulfide (H2S) and ethanediamine, toxic gases that are emitted from industrial processes .
Mode of Action
The mode of action of Tetrakis(4-nitrophenyl)methane is primarily based on its photophysical properties . It has been reported that TNPM exhibits higher activity against certain strains of bacteria under irradiation than in the absence of irradiation . This suggests that the compound interacts with its targets (bacteria or toxic gases) and induces changes when exposed to light.
Biochemical Pathways
Its antimicrobial activity suggests that it may interfere with essential biochemical processes in bacteria, leading to their death .
Pharmacokinetics
Its structural adaptability over a range of solvents suggests that it may have favorable bioavailability .
Result of Action
The result of Tetrakis(4-nitrophenyl)methane’s action is the inhibition of bacterial growth or the detection of toxic gases . Its antimicrobial activity has been demonstrated against several clinically important bacteria .
Action Environment
The action of Tetrakis(4-nitrophenyl)methane can be influenced by environmental factors. For instance, its antimicrobial activity is enhanced under irradiation . Additionally, its ability to detect toxic gases may be affected by the presence of other gases or environmental conditions .
Propiedades
IUPAC Name |
1-nitro-4-[tris(4-nitrophenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N4O8/c30-26(31)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)27(32)33,19-5-13-23(14-6-19)28(34)35)20-7-15-24(16-8-20)29(36)37/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFUQPAZKCFNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436502 | |
| Record name | tetrakis(4-nitrophenyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60532-62-9 | |
| Record name | tetrakis(4-nitrophenyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(4-nitrophenyl)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes tetrakis(4-nitrophenyl)methane unique in its ability to form inclusion compounds?
A1: Tetrakis(4-nitrophenyl)methane exhibits remarkable structural adaptability depending on the solvent present. [] This allows it to form inclusion compounds with a wide range of solvents, categorized into three main groups:
- Diamondoid group: The host molecules create a unique 2-fold interpenetrated diamondoid network held together by weak C-H...O and π...π interactions. This is unusual as stronger forces typically govern these networks. []
- Rhombohedral group: Specific C-H...O and halogen...O2N interactions between the host and guest molecules characterize this group. Interestingly, while chloroform and bromoform fit this group as expected, DMF also belongs here. It displays a 3-fold disorder, mimicking the haloform molecules' size and shape, but not their orientation. []
- Solvent-rich group: This group includes solvates with mesitylene, collidine, and o-xylene, each exhibiting distinct crystal structures different from the previous two groups. []
Q2: How does the inclusion behavior of tetrakis(4-nitrophenyl)methane change with temperature?
A2: The research observed that the tetrahydrofuran (THF) solvate of tetrakis(4-nitrophenyl)methane undergoes reversible structural transformations upon heating. [] When heated within a specific temperature range, the THF solvate loses solvent molecules and transitions from the diamondoid structure to the rhombohedral structure. This process is reversible, and the material can reabsorb the solvent and revert to the diamondoid structure upon exposure to THF. [] This highlights the flexibility and dynamic nature of the host network formed by tetrakis(4-nitrophenyl)methane.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



